5-(Thiophen-2-yl)picolinic acid
Description
5-(Thiophen-2-yl)picolinic acid is a heterocyclic organic compound that features a thiophene ring attached to a picolinic acid moiety
Properties
CAS No. |
99568-12-4 |
|---|---|
Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[4-(6-carboxypyridin-3-yl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18(23)24)20-10-14/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
KNEOKAALUAVPFK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C3=CN=C(C=C3)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)picolinic acid typically involves the coupling of thiophene derivatives with picolinic acid or its precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a picolinic acid halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
5-(Thiophen-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)picolinic acid involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by chelating metal ions at the active site, disrupting their catalytic function .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the picolinic acid moiety.
Picolinic acid: Lacks the thiophene ring but shares the picolinic acid structure.
2-Thiophenecarboxaldehyde: Contains the thiophene ring but with an aldehyde group instead of the carboxylic acid.
Uniqueness: 5-(Thiophen-2-yl)picolinic acid is unique due to the combination of the thiophene ring and picolinic acid moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
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